molecular formula C13H16N2S B4912398 6-cyclohexyl-1,3-benzothiazol-2-amine

6-cyclohexyl-1,3-benzothiazol-2-amine

Cat. No.: B4912398
M. Wt: 232.35 g/mol
InChI Key: NSZKBOFZZVSDSY-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1,3-benzothiazol-2-amine is an organic compound with the molecular formula C13H16N2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclohexyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with cyclohexylamine under specific conditions. One common method includes the condensation of 2-aminobenzenethiol with cyclohexanone, followed by cyclization to form the benzothiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclohexyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 6-cyclohexyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 6-Cyclohexyl-1,3-benzothiazol-2-amine is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability and bioactivity compared to other benzothiazole derivatives .

Properties

IUPAC Name

6-cyclohexyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c14-13-15-11-7-6-10(8-12(11)16-13)9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSZKBOFZZVSDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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